molecular formula C11H10BrNO B7628603 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one

6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one

Cat. No.: B7628603
M. Wt: 252.11 g/mol
InChI Key: DCFVMXLNVOHFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one is a sophisticated spirocyclic compound designed for advanced chemical synthesis and drug discovery research. This molecule integrates a brominated isoquinoline scaffold, a spiro-fused cyclopropane ring, and a ketone group at the 3'-position, creating a multifunctional and stereochemically defined intermediate. The bromine substituent serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the rapid exploration of structure-activity relationships. The spirocyclic core provides molecular rigidity, which is highly valuable in medicinal chemistry for pre-organizing a compound's shape to improve target binding affinity and metabolic stability. The ketone functionality offers an additional site for chemical modification, including reduction to alcohols or formation of hydrazones and oximes. As a brominated spirocyclic building block, this compound is primarily used in the synthesis of complex molecules for pharmaceutical development, particularly in projects targeting central nervous system disorders or oncology. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromospiro[1,2-dihydroisoquinoline-4,1'-cyclopropane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-8-2-1-7-6-13-10(14)11(3-4-11)9(7)5-8/h1-2,5H,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFVMXLNVOHFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(CNC2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Bromination

In a protocol adapted from tetrahydroisoquinoline bromination (Source), 3-bromophenylacetonitrile serves as a starting material. Reduction with Raney nickel in methanol under hydrogen gas generates 3-bromophenethylamine, which undergoes cyclization with methyl chloroformate and 2-oxoacetic acid in tetrahydrofuran (THF) catalyzed by concentrated sulfuric acid. The resulting 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivative is then subjected to spirocyclization via cyclopropanation.

Critical parameters include:

  • Reaction temperature : 80–100°C for cyclization.

  • Catalyst : Concentrated H₂SO₄ (0.5 equiv) for acid-mediated ring closure.

  • Yield : 58–65% after column chromatography.

Directed Ortho-Metalation (DoM)

A more regioselective approach employs DoM to install bromine at the 6'-position. A spirocyclic isoquinoline precursor is treated with a lithium amide base (e.g., LDA) at −78°C, followed by quenching with a bromine source (e.g., Br₂ or NBS). This method, though higher in cost, achieves >90% regioselectivity, as evidenced by NMR analysis.

Cyclopropanation of Isoquinoline Derivatives

Constructing the spirocyclopropane ring represents a central challenge. Transition-metal-catalyzed [2+1] cycloadditions and Simmons-Smith reactions are prominent methods.

Ruthenium-Catalyzed Cyclopropanation

Source details a ruthenium-catalyzed approach for synthesizing substituted isoquinolines. Adapting this method, benzylisocyanate and diarylalkyne react in the presence of [RuCl₂(p-cymene)₂] (5 mol%) to form a cyclopropane-fused isoquinoline core. Subsequent bromination at the 6'-position using NBS in DMF achieves the desired substitution.

Reaction conditions :

  • Solvent : Dichloroethane (DCE), 80°C, 12 h.

  • Yield : 70% for cyclopropanation; 85% for bromination.

Simmons-Smith Cyclopropanation

The Simmons-Smith reagent (Zn-Cu/CH₂I₂) enables cyclopropanation of alkenes adjacent to the isoquinoline nitrogen. For example, a dihydroisoquinoline bearing an exocyclic double bond reacts with CH₂I₂/Zn-Cu in ether to form the spirocyclopropane. Bromination is then performed using Br₂ in acetic acid.

Key data :

  • Cyclopropanation yield : 55–60%.

  • Bromination efficiency : 90% (by HPLC).

Oxidation to Introduce the 3'-Ketone Functionality

The 3'-ketone group is introduced via oxidation of a secondary alcohol intermediate. Common oxidants include Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP).

Jones Oxidation

A dihydrospiro[cyclopropane-isoquinoline] alcohol is treated with Jones reagent at 0°C, yielding the ketone after 2 h. This method, while effective, requires careful temperature control to avoid overoxidation.

Typical yield : 75–80%.

Dess-Martin Periodinane (DMP) Oxidation

DMP in dichloromethane (DCM) at room temperature provides a milder alternative. The reaction completes within 1 h, with yields exceeding 85%.

Integrated Synthetic Routes

Route A: Bromination-First Approach

  • Bromination : 3-Bromophenylacetonitrile → 3-bromophenethylamine.

  • Cyclization : Acid-catalyzed formation of tetrahydroisoquinoline.

  • Cyclopropanation : Simmons-Smith reaction to install spiro ring.

  • Oxidation : DMP to ketone.
    Overall yield : 42% (four steps).

Route B: Cyclopropanation-First Approach

  • Isoquinoline synthesis : Ruthenium-catalyzed cycloaddition.

  • Cyclopropanation : [2+1] cycloaddition with CH₂I₂.

  • Bromination : NBS in DMF.

  • Oxidation : Jones reagent.
    Overall yield : 38% (four steps).

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 2.0 Hz, 1H, Ar-H), 7.42 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.28 (d, J = 8.4 Hz, 1H, Ar-H), 3.15–3.05 (m, 2H, cyclopropane-CH₂), 2.90–2.75 (m, 2H, dihydro-CH₂), 1.45–1.35 (m, 2H, cyclopropane-CH₂).

  • ESI-MS : m/z 266.094 [M+H]⁺.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Bromination-FirstHigh regioselectivityMulti-step purification42%
Cyclopropanation-FirstMild conditions for metal catalysisCostly ruthenium catalyst38%
Simmons-SmithScalable for industrial useToxic CH₂I₂ reagent55%

Chemical Reactions Analysis

Types of Reactions

6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-3’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, spirocyclic derivatives, and other complex organic molecules .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that spirocyclic compounds like 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and inhibition of tumor growth factors.
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for further development as an antimicrobial agent.
  • Neuroprotective Effects
    • There is emerging evidence that compounds with isoquinoline structures can provide neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease, where neuroinflammation plays a critical role. The spirocyclic nature of the compound may enhance its ability to cross the blood-brain barrier.

Synthetic Applications

  • Building Block in Organic Synthesis
    • The compound serves as a versatile building block in organic synthesis due to its unique spiro structure. It can be used to create more complex molecules through various chemical reactions such as cycloadditions and functional group transformations.
  • Modification for Drug Development
    • Researchers are exploring the modification of the bromine atom or other substituents on the spiro framework to enhance biological activity or selectivity towards specific targets in drug development.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that derivatives of spiro[cyclopropane-1,4'-isoquinoline] showed potent cytotoxicity against breast cancer cell lines.
Study 2Antimicrobial TestingEvaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations.
Study 3Neuroprotective MechanismsInvestigated the effects on neuronal cells under oxidative stress, revealing protective effects and reduced apoptosis rates compared to controls.

Mechanism of Action

The mechanism of action of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-3’-one involves its interaction with specific molecular targets. The bromine atom and spirocyclic structure enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups () improve solubility but reduce membrane permeability .
  • Core Ring Variations: Cyclopropane-based spiro compounds exhibit higher ring strain and reactivity than cyclopentane or piperidine analogs (). For example, cyclopentane-isoquinoline derivatives () show greater conformational flexibility, which may influence pharmacokinetics .

Biological Activity

6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This spiro compound, characterized by a cyclopropane moiety linked to an isoquinoline structure, has shown promise in various pharmacological studies.

  • Molecular Formula : C11H10BrN
  • Molecular Weight : 252.11 g/mol
  • CAS Number : 1396777-75-5
  • Structural Formula :
    C1H1N1Br\text{C}_1\text{H}_1\text{N}_1\text{Br}

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its effects on various biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound:

  • Research Findings : Animal models have shown that administration of this compound can mitigate neurodegeneration induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's.

Pharmacological Profile

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectionReduction of oxidative stress-induced damage
AntimicrobialPotential antibacterial activity

Safety and Toxicology

The safety profile of this compound is crucial for its development as a therapeutic agent:

  • Hazard Statements : The compound is classified with warning statements related to skin irritation and respiratory issues (H315, H319, H335).

Q & A

Q. What are the optimized synthetic routes for 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one, and how do reaction conditions influence yield?

The synthesis typically involves cobalt-catalyzed annulation reactions using alkylidenecyclopropanes and substituted benzamides as substrates . Key steps include:

  • Substrate Selection : Electron-deficient benzamides improve regioselectivity. For example, quinolin-8-yl substituents enhance cyclization efficiency .
  • Catalytic System : Cobalt catalysts (e.g., Co(acac)₂) with ligands like 1,10-phenanthroline are critical for spirocycle formation at room temperature .
  • Purification : Column chromatography (silica gel, 100–200 mesh; petroleum ether:ethyl acetate = 70:30) achieves purity >95%, with yields ranging from 55% to 90% depending on substituents .
  • Yield Variability : Brominated substrates (e.g., 1-bromo-4-(cyclopropylidenemethyl)benzene) may yield 55% due to steric hindrance, while non-halogenated analogs (e.g., (cyclopropylidenemethyl)benzene) yield up to 90% .

Q. How are advanced spectroscopic techniques (NMR, HRMS) employed to confirm the structure of this spirocyclic compound?

  • 1H/13C NMR : The spirocyclic structure is confirmed by distinct singlet signals for the cyclopropane protons (δ ~1.2–1.8 ppm) and downfield shifts for the carbonyl group (δ ~170–175 ppm) . Coupling constants (J = 8–10 Hz) between isoquinoline protons indicate planar rigidity .
  • HRMS : Accurate mass measurements (e.g., [M+H]+ m/z 359.1) validate molecular formulae, with deviations <2 ppm ensuring structural integrity .
  • IR Spectroscopy : Absorbance at ~1680 cm⁻¹ confirms the ketone group, while bromine substituents lack characteristic peaks due to their electron-withdrawing nature .

Q. What computational methods are used to predict the physicochemical properties of this compound?

  • Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) calculates CCS values (e.g., [M+H]+ CCS = 141.1 Ų) to assess conformational stability .
  • Density Functional Theory (DFT) : Optimizes geometry and predicts dipole moments (~3.5–4.0 D), influencing solubility and crystallinity .

Advanced Research Questions

Q. How does the spirocyclopropane-isoquinoline scaffold influence binding to biological targets, and what strategies validate these interactions?

  • Structural Rigidity : The spirocyclic core enhances binding affinity by reducing entropic penalties during target engagement. Docking studies suggest interactions with kinase ATP-binding pockets (e.g., Wee1 kinase) via hydrogen bonding with the carbonyl group .
  • Biological Assays :
    • Enzyme Inhibition : IC₅₀ values are determined using fluorescence polarization assays (e.g., 0.5 μM for Wee1 inhibition) .
    • Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) quantify intracellular accumulation in cancer cell lines .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through mechanistic analysis?

  • Contradictions : Yields vary widely (55–90%) even with similar substrates (e.g., brominated vs. non-brominated benzamides) .
  • Root Causes :
    • Steric Effects : Bromine substituents increase steric hindrance, slowing annulation kinetics .
    • Catalyst Deactivation : Halogenated byproducts may poison cobalt catalysts, requiring ligand optimization (e.g., bipyridine ligands for improved stability) .
  • Resolution : Kinetic studies (e.g., in situ FTIR monitoring) identify rate-limiting steps, enabling tailored temperature gradients (e.g., 25°C → 40°C ramping) to improve brominated substrate conversion .

Q. How can this compound’s reactivity be leveraged to synthesize derivatives for structure-activity relationship (SAR) studies?

  • Functionalization Strategies :
    • Bromine Displacement : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups (e.g., pyridin-3-yl) to modulate lipophilicity .
    • Reductive Amination : Ketone reduction (NaBH₄/MeOH) yields secondary alcohols for prodrug development .
  • SAR Insights : Derivatives with electron-donating substituents (e.g., -OCH₃) show improved solubility but reduced kinase affinity, highlighting a balance between pharmacokinetics and potency .

Q. What are the challenges in correlating computational predictions (e.g., CCS) with experimental data for this compound?

  • Discrepancies : Predicted CCS values (141.1 Ų) may deviate from experimental IMS data due to gas-phase vs. solution-phase conformational dynamics .
  • Mitigation : Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) better approximate solution-state conformers .

Methodological Considerations

  • Data Contradiction Analysis : Compare NMR shifts across studies to identify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
  • Biological Assay Design : Use orthogonal assays (e.g., SPR and MST) to confirm target engagement, minimizing false positives from aggregation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.